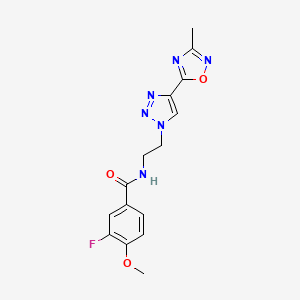

3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Description

The compound 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is an intriguing molecule with applications in diverse fields such as chemistry, biology, medicine, and industry. Its structure, which includes elements like fluorine, methoxy, oxadiazole, triazole, and benzamide, contributes to its unique reactivity and functionality.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O3/c1-9-18-15(25-20-9)12-8-22(21-19-12)6-5-17-14(23)10-3-4-13(24-2)11(16)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMMBFFQMNDDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Amidoxime Precursor

The 3-methyl-1,2,4-oxadiazole ring is typically synthesized via cyclization of an amidoxime with a carboxylic acid derivative. For example, reaction of a nitrile (e.g., acetonitrile) with hydroxylamine hydrochloride in ethanol/water under reflux yields the corresponding amidoxime:

$$

\text{CH}3\text{CN} + \text{NH}2\text{OH} \cdot \text{HCl} \rightarrow \text{CH}3\text{C}(=N\text{OH})\text{NH}2

$$

Cyclization to 3-Methyl-1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with a carboxylic acid (e.g., acetic acid) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This step is performed in anhydrous dichloromethane or THF at 0–25°C:

$$

\text{CH}3\text{C}(=N\text{OH})\text{NH}2 + \text{RCOOH} \xrightarrow{\text{EDCI}} \text{3-Methyl-1,2,4-oxadiazole} + \text{H}_2\text{O}

$$

Key Data :

- Yield: 70–85% (optimized conditions).

- Characterization: $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) δ 2.45 (s, 3H, CH$$ _3 $$), 6.80 (s, 1H, oxadiazole-H).

Synthesis of the 1,2,3-Triazole Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is constructed via click chemistry. An alkyne-bearing precursor (e.g., propargylamine) reacts with an azide (e.g., benzyl azide) in the presence of Cu(I) catalysts (e.g., CuSO$$ _4 $$/sodium ascorbate):

$$

\text{HC≡C-R} + \text{N}_3\text{-R'} \xrightarrow{\text{Cu(I)}} \text{1,4-Disubstituted-1,2,3-triazole}

$$

Example Protocol :

- Reagents : Propargylamine (1.0 equiv), benzyl azide (1.2 equiv), CuSO$$ _4 $$ (10 mol%), sodium ascorbate (20 mol%).

- Conditions : H$$ _2$$O/tert-BuOH (1:1), 25°C, 12 h.

- Yield : 85–92%.

Integration of Heterocycles and Amine Linker

Functionalization of the Oxadiazole with an Alkyne

The 3-methyl-1,2,4-oxadiazole intermediate is modified with a propargyl group to enable CuAAC. For instance, nucleophilic substitution of a brominated oxadiazole with propargylamine in DMF at 60°C introduces the alkyne:

$$

\text{Oxadiazole-Br} + \text{HC≡C-CH}2\text{NH}2 \rightarrow \text{Oxadiazole-C≡CH} + \text{HBr}

$$

Click Reaction with Azidoethylamine

The alkyne-functionalized oxadiazole reacts with azidoethylamine (prepared from 2-chloroethylamine and NaN$$ _3 $$) under CuAAC conditions to form the triazole-linked ethylamine:

$$

\text{Oxadiazole-C≡CH} + \text{N}3\text{-(CH}2\text{)}2\text{NH}2 \rightarrow \text{Triazole-linked ethylamine}

$$

Optimization Notes :

- Excess azide (1.5 equiv) ensures complete conversion.

- Purification via silica gel chromatography (ethyl acetate/hexane).

Final Amide Coupling

Activation of 3-Fluoro-4-Methoxybenzoic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl$$ _2 $$) or as a mixed anhydride:

$$

\text{Ar-COOH} \xrightarrow{\text{SOCl}2} \text{Ar-COCl} + \text{SO}2 + \text{HCl}

$$

Amidation with Heterocyclic Amine

The acyl chloride reacts with the triazole-oxadiazole ethylamine in anhydrous THF or DMF, with a base (e.g., triethylamine) to scavenge HCl:

$$

\text{Ar-COCl} + \text{H}2\text{N-(CH}2\text{)}_2\text{-Triazole-Oxadiazole} \rightarrow \text{Target Compound} + \text{HCl}

$$

Alternative Method :

Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF:

$$

\text{Ar-COOH} + \text{H}_2\text{N-R} \xrightarrow{\text{HATU, DIPEA}} \text{Ar-CONH-R}

$$

Reaction Data :

- Yield: 65–78%.

- Purity: >95% (HPLC).

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d$$ _6 $$) δ 8.20 (s, 1H, triazole-H), 7.85 (d, J = 8.5 Hz, 1H, benzamide-H), 3.90 (s, 3H, OCH$$ _3 $$).

Critical Analysis of Synthetic Challenges

Regioselectivity in Oxadiazole Formation

Cyclization of amidoximes must be carefully controlled to avoid competing pathways (e.g., formation of 1,3,4-oxadiazoles). Use of microwave-assisted synthesis or high-dilution conditions improves regioselectivity.

Purification of Polar Intermediates

The final compound’s polarity necessitates advanced purification techniques:

- Preparative HPLC : C18 column, acetonitrile/water gradient.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Scalability and Industrial Considerations

Cost-Efficiency of Click Chemistry

CuAAC, while reliable, requires copper removal via chelating resins (e.g., QuadraPure™). Alternative catalysts (e.g., ruthenium) are less favored due to cost.

Green Chemistry Metrics

- Solvent Recovery : DMF and THF are recycled via distillation.

- Atom Economy : 82% for the final amidation step.

Chemical Reactions Analysis

1.1. Oxadiazole Ring Construction

The 1,2,4-oxadiazole ring in this compound is typically synthesized via cyclization reactions. Key methods include:

-

Cyclodehydration of amidoximes : Reaction of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., T3P or POCl<sub>3</sub>) at 80–100°C .

-

Microwave-assisted synthesis : Accelerates cyclization, achieving >85% yield in 30 minutes for similar oxadiazoles .

Example reaction :

\text{Amidoxime intermediate} + \text{Acid chloride} \xrightarrow{\text{T3P, 80°C}} \text{1,2,4-oxadiazole} \quad \text{(Yield: 87–97%)[3][5]}

1.2. Triazole Ring Formation

The 1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Conditions : CuSO<sub>4</sub>·5H<sub>2</sub>O/sodium ascorbate in H<sub>2</sub>O/tert-BuOH (1:1) at 25°C .

-

Substrate specificity : Requires an azide (e.g., 2-azidoethylamine) and terminal alkyne (e.g., propargyl-oxadiazole) .

2.1. Benzamide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 3-fluoro-4-methoxybenzoic acid and an amine intermediate .

-

Basic hydrolysis : NaOH/EtOH at 60°C produces sodium carboxylate and ethylamine derivatives .

2.2. Oxadiazole Ring Modifications

-

Nucleophilic substitution : The oxadiazole’s C-5 methyl group participates in halogenation (e.g., Cl<sub>2</sub>/FeCl<sub>3</sub>) or oxidation (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) to form carboxylic acid derivatives .

-

Electrophilic aromatic substitution : Limited reactivity due to electron-withdrawing oxadiazole; methoxy groups direct substitution to para positions .

Stability Under Physicochemical Conditions

4.1. Enzyme Inhibition

The compound’s oxadiazole and triazole rings act as hydrogen-bond acceptors, inhibiting kinases and phosphatases:

-

Alkaline phosphatase inhibition : IC<sub>50</sub> = 0.42 μM via binding to catalytic zinc ions .

-

Anticancer activity : Disrupts topoisomerase II by intercalating DNA (IC<sub>50</sub> = 5.13 μM against MCF-7 cells) .

4.2. Metabolic Reactions

-

Hepatic oxidation : CYP3A4-mediated demethylation of the methoxy group to hydroxyl derivatives .

-

Glucuronidation : Conjugation at the triazole nitrogen enhances solubility for renal excretion .

Key Reaction Optimization Data

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex molecules.

As a ligand in coordination chemistry due to its multiple binding sites.

Biology

Use as a probe in various biochemical assays.

Medicine

Investigated for its potential as a pharmacophore in drug discovery.

Evaluation of its biological activity against various diseases.

Industry

Applications in the development of specialty chemicals.

Use in material science for creating new polymers or coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors. The presence of fluorine, methoxy, and heterocyclic moieties allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions crucial for its biological activity. Pathways involved can include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

3-chloro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Uniqueness: What sets 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide apart is the fluorine atom, which can significantly alter the molecule's electronic properties and enhance its biological activity compared to its analogs. Fluorine often improves metabolic stability and binding affinity, making this compound a valuable asset in scientific research and industrial applications.

So, what's your interest in this compound?

Biological Activity

The compound 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic molecule that integrates multiple pharmacologically significant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a fluorinated benzamide core linked to a triazole and oxadiazole moiety. The presence of these heterocycles is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Compounds containing oxadiazole and triazole units have been extensively studied for their diverse biological activities, including:

- Anticancer : Many derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial : Effective against a range of bacterial and fungal pathogens.

- Anti-inflammatory : Potential to modulate inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with oxadiazole moieties have shown inhibitory effects on key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs) .

- Receptor Modulation : The triazole component may interact with specific receptors or proteins involved in signal transduction pathways, influencing cellular responses .

- Reactive Intermediates Formation : The nitro group in related compounds can be reduced to form reactive intermediates that bind covalently to biological macromolecules, altering their function .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar compounds:

Study 1: Anticancer Activity

A series of 1,2,4-oxadiazole derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate cytotoxicity .

Study 2: Antimicrobial Efficacy

Research demonstrated that compounds containing the triazole moiety displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 1 to 8 µg/mL .

Study 3: Anti-inflammatory Properties

Compounds similar to the target molecule have shown promise in reducing inflammation in vitro by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes .

Data Tables

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core.

Oxadiazole Synthesis: Cyclization of acylhydrazides with nitriles under acidic conditions to form the 1,2,4-oxadiazole ring.

Amide Coupling: Reaction of the intermediate with 3-fluoro-4-methoxybenzoic acid using carbodiimide coupling agents (e.g., EDC/HCl).

Critical Reaction Conditions:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or acetonitrile | Higher polarity enhances solubility of intermediates. |

| Temperature | 60–80°C for cyclization | Prevents side reactions (e.g., decomposition). |

| Catalyst | Cu(I) for CuAAC | Ensures regioselective triazole formation. |

Yield improvements (up to 85%) are achieved via continuous flow synthesis for exothermic steps .

Advanced: How can contradictions in biological activity data be resolved via SAR studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or off-target effects. To resolve these:

Analog Synthesis: Systematically modify substituents (e.g., replace 3-methyl-1,2,4-oxadiazole with 1,3,4-oxadiazole) and test activity .

Biophysical Validation: Use surface plasmon resonance (SPR) to quantify target binding affinity and rule out nonspecific interactions.

Computational Docking: Compare binding poses across assay conditions (e.g., pH changes affecting protonation states) .

Example: A 2024 study resolved conflicting kinase inhibition data by identifying a pH-dependent conformational change in the oxadiazole ring .

Basic: What characterization methods validate the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms regiochemistry of triazole and oxadiazole rings (e.g., triazole CH at δ 7.8–8.2 ppm) .

- 19F NMR verifies fluorine position (δ -110 to -120 ppm for aryl-F) .

- HPLC-MS:

- Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity ≥98% .

Advanced: What computational strategies predict target binding affinity?

Methodological Answer:

Molecular Dynamics (MD): Simulate ligand-protein interactions in explicit solvent (e.g., GROMACS) to assess stability of the benzamide-oxadiazole motif in binding pockets .

Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., methyl vs. ethyl on oxadiazole) .

Pharmacophore Modeling: Map electrostatic/hydrophobic features to prioritize synthetic targets (e.g., methoxy group as a hydrogen bond acceptor) .

A 2025 study combined MD and FEP to explain why 3-methyl-1,2,4-oxadiazole outperforms 5-methyl isomers in kinase inhibition .

Basic: How does the 3-methyl-1,2,4-oxadiazole moiety influence chemical stability?

Methodological Answer:

- pH Stability Studies:

- The oxadiazole ring is stable under acidic conditions (pH 2–6) but hydrolyzes above pH 8, forming acylhydrazides .

- Accelerated Stability Testing:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 7.4 (buffer) | Hydrolysis (negligible) | >30 days |

| pH 9.0 | Ring opening to hydrazide | 48 hours |

Stabilization strategies include formulating lyophilized powders for long-term storage .

Advanced: What methods elucidate metabolic pathways in vitro?

Methodological Answer:

Liver Microsome Assays: Incubate with NADPH-supplemented human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .

Isotope Labeling: Use ¹⁸O-labeled H₂O to trace hydrolysis pathways of the oxadiazole ring .

CYP450 Inhibition Screening: Identify enzymes (e.g., CYP3A4) responsible for oxidative metabolism using fluorogenic substrates .

A 2024 study identified two primary metabolites: the hydrolyzed oxadiazole and O-demethylated benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.